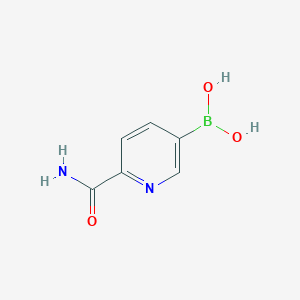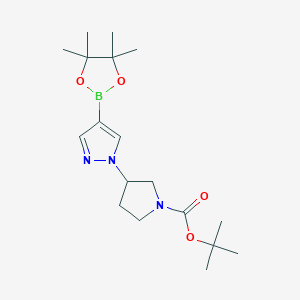
2-(5-Bromo-2-chlorophenyl)acetonitrile
Übersicht
Beschreibung
2-(5-Bromo-2-chlorophenyl)acetonitrile is a chemical compound with the molecular formula C8H5BrClN . It is a solid substance and has a molecular weight of 230.49 .
Molecular Structure Analysis
The molecular structure of 2-(5-Bromo-2-chlorophenyl)acetonitrile consists of a nitrile group (-CN) attached to an acetyl group (CH3CO-), which is further connected to a phenyl ring. The phenyl ring carries two halogen substituents, bromine and chlorine .Physical And Chemical Properties Analysis
2-(5-Bromo-2-chlorophenyl)acetonitrile is a solid substance . It has a molecular weight of 230.49 . The compound is expected to have high GI absorption and is predicted to be BBB permeant . It has a consensus Log Po/w of 2.93, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Environmental Behavior and Degradation Pathways
Chlorophenols in Municipal Solid Waste Incineration : A study highlights the presence of chlorophenols as precursors to dioxins in municipal solid waste incineration, suggesting the need for careful management and treatment of waste to prevent the formation of harmful compounds. This review also discusses the pathways for chlorophenol formation and degradation, which could be relevant for understanding similar pathways for "2-(5-Bromo-2-chlorophenyl)acetonitrile" (Peng et al., 2016).
Degradation by Zero Valent Iron : Research on the degradation of chlorinated phenols by zero valent iron and bimetallic systems provides insights into potential remediation strategies for related compounds, including "2-(5-Bromo-2-chlorophenyl)acetonitrile". The study suggests that these systems can efficiently dechlorinate chlorophenols, highlighting a possible application in environmental clean-up efforts (Gunawardana et al., 2011).
Potential Environmental Impacts
Toxicity Studies : The toxic effects of chlorophenols in aquatic environments, particularly on fish, provide a basis for assessing the potential environmental impacts of related compounds. Chlorophenols have been shown to cause oxidative stress, disrupt endocrine functions, and induce both acute and chronic toxic effects, which may also be considered when studying "2-(5-Bromo-2-chlorophenyl)acetonitrile" (Ge et al., 2017).
Pollution Sources and Environmental Fate : Understanding the sources and environmental fate of chlorophenols and related compounds is crucial for managing their impacts. Studies on the presence of chlorophenols in the environment, their degradation products, and the factors influencing their persistence can inform strategies to mitigate the impacts of "2-(5-Bromo-2-chlorophenyl)acetonitrile" (Huntley et al., 1994).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
2-(5-bromo-2-chlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXNBYRDDDHFPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700068 | |
| Record name | (5-Bromo-2-chlorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-chlorophenyl)acetonitrile | |
CAS RN |
1057216-52-0 | |
| Record name | (5-Bromo-2-chlorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1442195.png)











